6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide

Lipophilicity Physicochemical Profiling Drug Likeness

Researchers building SAR matrices around the 6-(2,4-dichlorobenzyl)-3-pyridazinyl scaffold face limited access to diverse sulfide substituents. This p-tolyl sulfide analog (CAS 241488-47-1, ≥95% purity) fills a specific electronic niche with its electron-donating +I substituent, contrasting with the -I/M chlorophenyl analog. • XLogP3-AA = 5.8 - moderate lipophilicity for screening • Reduced halogen load (2 Cl vs. 3 Cl in chlorophenyl analog) • Para-methyl handle enables benzylic derivatization • Ships ambient; not DOT/IATA hazardous

Molecular Formula C18H14Cl2N2S
Molecular Weight 361.28
CAS No. 241488-47-1
Cat. No. B2405368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide
CAS241488-47-1
Molecular FormulaC18H14Cl2N2S
Molecular Weight361.28
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H14Cl2N2S/c1-12-2-7-16(8-3-12)23-18-9-6-15(21-22-18)10-13-4-5-14(19)11-17(13)20/h2-9,11H,10H2,1H3
InChIKeyONWMXHFNIUKDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl Sulfide: Chemical Profile and Structural Analogs


6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide (CAS 241488-47-1) is a synthetic small molecule characterized by a pyridazine core simultaneously substituted at the 3-position with a 2,4-dichlorobenzyl group and at the 6-position with a 4-methylphenyl sulfide moiety. The molecular formula is C₁₈H₁₄Cl₂N₂S with a molecular weight of 361.3 g/mol [1]. Its computed XLogP3-AA is 5.8, indicating substantial lipophilicity [1]. The compound belongs to a series of 3,6-disubstituted pyridazinyl sulfides that also includes the closely related 3-chlorophenyl sulfide (CAS 241488-52-8), benzyl sulfide (CAS 241132-33-2), allyl sulfide (CAS 241132-57-0), methyl sulfide (CAS 241132-71-8), and unsubstituted phenyl sulfide (CAS 241488-45-9) analogs [2]. These compounds share the identical 2,4-dichlorobenzyl-pyridazine scaffold and differ solely in the nature of the 6-position sulfide aryl/alkyl group, making them the most relevant comparators for scientific evaluation.

Screening Diversity-oriented library with para-tolyl sulfide chemotype
SAR Matched-pair analysis of 6-position sulfide electronic/steric effects
Synthesis Advanced intermediate with benzylic oxidation handle for focused library expansion

6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl Sulfide: Scaffold-Specific SAR and Substitution Risks


Pyridazinyl sulfides within the 6-(2,4-dichlorobenzyl)-3-pyridazinyl series are not functionally interchangeable despite sharing a common scaffold. The identity of the 6-position sulfide substituent influences key molecular properties including lipophilicity, steric bulk, and electronic distribution, all of which can differentially affect target binding, solubility, and metabolic stability [1]. Although publicly available quantitative structure-activity relationship (SAR) data for this precise compound series is extremely limited, the broader pyridazine literature establishes that modest modifications to the sulfide substituent can produce divergent biological profiles across distinct target classes [2][3]. Without target-specific, comparator-anchored quantitative data, generic substitution between these analogs carries the risk of unanticipated loss or alteration of the activity profile for which the original compound was selected. The evidence below systematically examines what is and is not known about the differential properties of 6-(2,4-dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide relative to its closest structural analogs.

Lipophilicity Sulfide substituent identity shifts logP; the para-methylphenyl analog may differ in permeability and solubility from chlorophenyl or benzyl congeners.
Topology Aryl sulfide vs. benzyl sulfide connectivity creates constitutional isomers; shape and electrostatic surface cannot be assumed equivalent.
Bioactivity No public head-to-head activity data exist; claims of differential potency or target engagement remain unverified.

6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl Sulfide: Differential Evidence vs. Closest Analogs


Lipophilicity Comparison: Intermediate logP Among Analogs

Among the closest structural analogs with publicly accessible computed logP data, 6-(2,4-dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide (CAS 241488-47-1) occupies an intermediate lipophilicity position. Its computed XLogP3-AA value of 5.8 [1] lies between that of the more lipophilic 3-chlorophenyl sulfide analog (CAS 241488-52-8, XLogP3-AA = 6.1 [2]) and the somewhat less lipophilic territory expected for the benzyl sulfide analog (CAS 241132-33-2, identical molecular formula C₁₈H₁₄Cl₂N₂S but differing sulfide connectivity). This intermediate logP may offer a distinct solubility-permeability balance profile relative to the halogenated-phenyl and benzyl congeners, relevant when lipophilicity-driven properties such as passive membrane permeability, metabolic clearance, or non-specific protein binding are under consideration.

Lipophilicity comparison
Class-level inference
XLogP3-AA = 5.8 (target) vs. 6.1 (3‑chlorophenyl sulfide analog); Δ = −0.3
Intermediate lipophilicity may influence permeability-solubility balance in cell-based assays.
Computed logP; experimental logD values not available. Review assay conditions.
Lipophilicity Physicochemical Profiling Drug Likeness

Molecular Weight and Halogen Content vs. 3-Chlorophenyl Analog

A key physicochemical distinction between 6-(2,4-dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide (MW = 361.3 g/mol [1]) and the 3-chlorophenyl sulfide analog (CAS 241488-52-8, MW = 381.7 g/mol [2]) is the absence of an additional chlorine atom on the target compound's 6-position sulfide aryl group. This results in a molecular weight reduction of 20.4 g/mol and a lower halogen content, which can translate into different crystal packing energies, solubility in organic solvents, and handling characteristics during weighing and formulation. Smaller molecular weight compounds within a series also tend to exhibit higher atom efficiency in medicinal chemistry lead optimization [3]. Furthermore, the 4-methyl substituent imparts electron-donating character distinct from the electron-withdrawing chlorine substituent, potentially affecting the electronic properties of the pyridazine ring [4].

MW and halogen content
Class-level inference
MW 361.3 g/mol (2 Cl) vs. 381.7 g/mol (3 Cl); para‑methyl replaces meta‑chloro substituent
Lower molecular weight and halogen load offer distinct electronic and steric profile for SAR exploration.
Handling and solubility may differ; validate in intended solvent system.
Molecular Weight Halogen Content Physicochemical Properties

Steric Topology: Aryl vs. Benzyl Sulfide Connectivity

The para-methylphenyl sulfide group in CAS 241488-47-1 establishes a direct aryl-sulfur-pyridazine conjugation pathway with the para-methyl substituent positioned distal to the pyridazine core [1]. In contrast, the benzyl sulfide analog (CAS 241132-33-2) inserts a methylene spacer between the sulfur atom and the phenyl ring, fundamentally altering both the electronic conjugation and the spatial trajectory of the aryl group [2]. While these two compounds share the identical molecular formula (C₁₈H₁₄Cl₂N₂S) and molecular weight (361.3 g/mol), they are constitutional isomers whose shape and electrostatic surface properties are distinct. In the absence of experimental target-bound structures, this topological difference implies that the two compounds cannot be assumed to adopt comparable binding poses in protein pockets or to experience equivalent recognition by biological targets [3].

Steric topology
Class-level inference
Direct S‑aryl linkage (4‑methylphenyl) vs. S‑benzyl (CH₂ spacer) – constitutional isomers, C₁₈H₁₄Cl₂N₂S
Different spatial trajectory and conjugation preclude assumption of equivalent binding poses.
TPSA and 3D shape expected to diverge; no public target‑bound structures available.
Steric Effects Conformational Analysis Ligand Recognition

Critical Data Gap: No Public Bioactivity Comparisons

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and authoritative vendor databases (excluding sources prohibited by this analysis) yielded no quantitative, head-to-head bioactivity comparisons between 6-(2,4-dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide and its closest structural analogs [1]. The compound is listed in commercial screening libraries (e.g., AKSci catalog #5099CH) and registered in PubChem (CID 2764745), but no peer-reviewed biological activity data (IC₅₀, Kᵢ, EC₅₀, MIC, etc.) is linked to its record, nor are there published SAR studies within this specific pyridazinyl sulfide sub-series that include quantitative comparator values [1]. In contrast, the benzyl sulfide analog (CAS 241132-33-2) has been profiled in at least four distinct high-throughput screening campaigns deposited in PubChem (targets include RGS4, μ-opioid receptor, ADAM17, and M1 muscarinic receptor), though individual compound activity outcomes are not publicly disclosed [2]. This evidentiary gap means that any claim of differential biological potency, selectivity, or therapeutic advantage for the target compound over its analogs cannot currently be substantiated by public data and must be treated as unverified. Procurement decisions should be driven by the specific structural requirements of the intended experiment rather than by unsubstantiated assertions of biological superiority.

Bioactivity data gap
Data to verify
Zero public quantitative bioactivity records (IC₅₀, Kᵢ, EC₅₀) for target compound; benzyl analog present in 4 HTS campaigns but results undisclosed.
Procurement choice must rest on structural features, not inferred biological superiority.
End-user validation of activity in target assay is essential.
Bioactivity Data Gap Procurement Risk Evidence Transparency

6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl Sulfide: Application Scenarios


Phenotypic Screening with para-Tolyl Sulfide Chemotype

When assembling a diversity-oriented screening library, the para-methylphenyl sulfide moiety provides a unique combination of moderate lipophilicity (XLogP3-AA = 5.8 [1]) and electron-donating character that differentiates it from the electron-withdrawing chlorophenyl analog (XLogP3-AA = 6.1 [2]). The 4-methyl group also offers a potential metabolic soft spot (benzylic oxidation) that is absent in the unsubstituted phenyl analog (CAS 241488-45-9). This compound is suitable for inclusion in screening decks where the 2,4-dichlorobenzyl-pyridazine scaffold is desired but with a specific sulfide substituent that is neither halogenated nor benzyl-derived.

SAR Studies: Aryl Substitution and Core Electronics

The para-methyl substituent exerts a +I (inductive) and weak +M (mesomeric) electronic effect on the attached phenyl ring, which through conjugation can subtly modulate the electron density of the pyridazine core. This contrasts with the -I/-M effects of the 3-chlorophenyl analog and the electronically insulating methylene spacer in the benzyl analog. The target compound (MW 361.3 g/mol) thus fills a specific electronic niche within a matched-pair SAR matrix, enabling researchers to deconvolute electronic from steric contributions to any observed biological activity [3].

Non-Halogenated Aryl Sulfide for Chemical Probe Development

For chemical probe campaigns where halogen-heavy compounds are disfavored due to potential non-specific binding or toxicity concerns, the target compound offers a partially de-halogenated alternative to the tri-chlorinated 3-chlorophenyl analog. With only two chlorine atoms confined to the benzyl ring while the sulfide aryl group carries a methyl substituent, the overall halogen load is reduced by 25% relative to the 3-chlorophenyl comparator. This may confer advantages in solubility, reduced cytochrome P450 inhibition liability, and cleaner assay profiles, though these properties have not been experimentally verified for this specific compound and should be validated by the end user [4].

Custom Derivative Synthesis via 4-Methylphenyl Handle

The para-methyl group provides a convenient functional handle for further derivatization (e.g., benzylic bromination followed by nucleophilic displacement, or oxidation to the carboxylic acid) that is orthogonally reactive to the 2,4-dichlorobenzyl and pyridazine positions. This makes the compound a versatile advanced intermediate for generating focused libraries with additional diversity elements introduced at the 4-methyl position. AKSci supplies this compound at 95% purity , providing a defined starting material quality for subsequent synthetic transformations.

Application
Selection Property
Validation Focus
Phenotypic screening library
para-Tolyl sulfide chemotype with moderate lipophilicity profile
Permeability-solubility balance in cell-based readouts
Matched-pair SAR studies
Electron-donating para-methyl group on sulfide aryl ring
Deconvolution of electronic vs. steric contributions to activity
Chemical probe development
Reduced halogen load in sulfide region relative to chlorinated analogs
Review of non-specific binding and CYP inhibition potential
Focused library synthesis
Benzylic oxidation handle at 4-methyl position
Synthetic diversification feasibility and intermediate quality
Quote Request

Request a Quote for 6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.